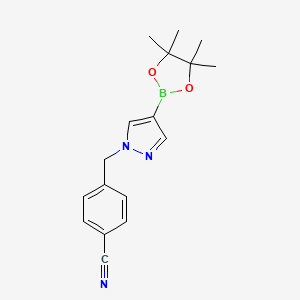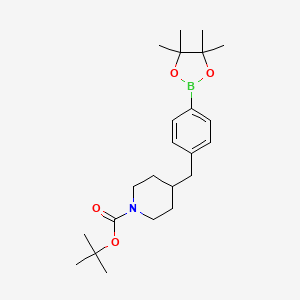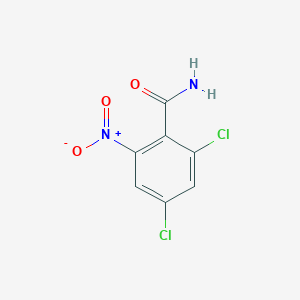![molecular formula C11H8N4O2 B1404146 3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one CAS No. 720718-34-3](/img/structure/B1404146.png)
3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one
Overview
Description
3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one is a complex organic compound belonging to the isoxazolo[3,4-d]pyridazine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as ultrasonic-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.
Medicine: This compound has been investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties. Further research is needed to fully understand its medical applications.
Industry: In the industrial sector, this compound can be utilized in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable asset in various industrial processes.
Mechanism of Action
The mechanism by which 3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Pyrido[2,3-d][3,4-d]pyrimidin-4-ol derivatives
Uniqueness: 3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one stands out due to its unique structural features and potential applications. Unlike some of its analogs, it does not inhibit histamine metabolism, reducing the risk of side reactions[_{{{CITATION{{{_2{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....
Properties
IUPAC Name |
3-methyl-4-pyridin-3-yl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-6-8-9(7-3-2-4-12-5-7)13-14-11(16)10(8)15-17-6/h2-5H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEQZGNPTCWTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NO1)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)
![(7-Chlorobenzo[b]thiophen-2-yl)methanol](/img/structure/B1404064.png)
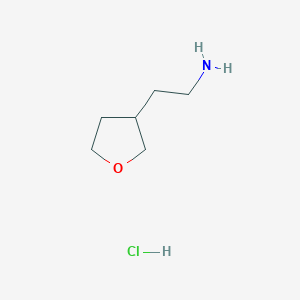
![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)
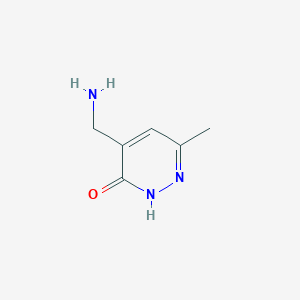
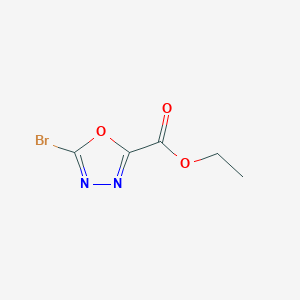


![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)


